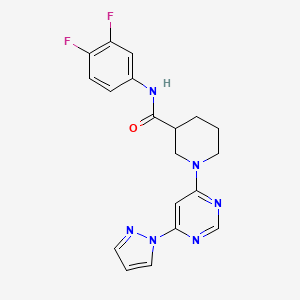

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O/c20-15-5-4-14(9-16(15)21)25-19(28)13-3-1-7-26(11-13)17-10-18(23-12-22-17)27-8-2-6-24-27/h2,4-6,8-10,12-13H,1,3,7,11H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCIAHGLSRIMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-3-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes several key components:

- Pyrazole and Pyrimidine Rings : These heterocycles are known for their diverse biological activities.

- Piperidine Moiety : This structure is often associated with various pharmacological effects.

- Difluorophenyl Group : The presence of fluorine atoms can enhance lipophilicity and bioactivity.

Molecular Formula

The molecular formula for this compound is , with a molecular weight of approximately 389.39 g/mol.

The compound exhibits multiple biological activities, primarily through the inhibition of specific enzymes and receptors involved in various disease processes. Notably, compounds containing pyrazole and pyrimidine derivatives have been reported to act as inhibitors of:

- Epidermal Growth Factor Receptor (EGFR) : This is crucial for the treatment of certain cancers.

- Phosphodiesterases (PDEs) : Inhibitors of PDE3 have shown cardiotonic effects, which may be relevant for cardiovascular diseases.

Pharmacological Effects

-

Anticancer Activity :

- Studies indicate that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds similar to the target have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A549 and HCT-116, suggesting significant anticancer potential .

- Cardiotonic Effects :

- Anti-inflammatory Properties :

Case Study 1: EGFR Inhibition

A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives that were evaluated for their ability to inhibit EGFR. One compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR, indicating strong inhibitory activity. This suggests that modifications similar to those present in the target compound could lead to effective EGFR inhibitors .

Case Study 2: Antiproliferative Activity

In another investigation, a series of pyrazole-containing compounds were tested against breast cancer cell lines (MDA-MB-231). The results indicated that these compounds could significantly reduce cell viability, supporting their potential as anticancer agents .

Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolopyrimidine derivatives, including this compound, in anticancer research. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results:

- Mechanism of Action: The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival.

- Case Study: Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives and tested their cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited significant anticancer activity, suggesting that similar compounds could be explored for therapeutic applications against these cancers .

Anti-inflammatory Properties

The compound's structural features also suggest potential anti-inflammatory applications. Pyrazolopyrimidine derivatives have been associated with the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation:

- Research Findings: Abu‐Hashem et al. (2020) reported on the synthesis of novel pyrazolopyrimidine analogues that demonstrated significant inhibition of COX-2, an enzyme linked to inflammatory processes. The study found that these compounds exhibited analgesic and anti-inflammatory effects comparable to established drugs .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets:

- Computational Analysis: Studies have shown that 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-3-carboxamide interacts favorably with targets involved in cancer and inflammation pathways. This computational approach aids in understanding how modifications to the compound might enhance its efficacy .

Data Tables

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic screening of reaction parameters. For pyrimidine-piperidine hybrids, key factors include:

- Catalyst Selection : Copper(I) bromide (e.g., 0.1 mol%) and cesium carbonate (as a base) have been effective in Ullmann-type couplings for similar heterocycles .

- Solvent and Temperature : Dimethyl sulfoxide (DMSO) at 35–50°C balances reactivity and stability for pyrazole-pyrimidine intermediates .

- Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) to isolate the compound from byproducts like unreacted amines or dimerization products .

Q. Example Optimization Table :

| Parameter | Tested Range | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 0.05–0.2 mol% CuBr | 0.1 mol% | +22% yield |

| Reaction Time | 24–72 hours | 48 hours | +15% purity |

| Base | Cs2CO3 vs. K2CO3 | Cs2CO3 | +18% conversion |

Q. What spectroscopic and chromatographic methods validate structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : Use and NMR in DMSO- to confirm regiochemistry. Key signals:

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities (e.g., dehalogenated byproducts) and confirms molecular weight ( calculated: 413.4) .

- Elemental Analysis : Match experimental vs. theoretical C/H/N/F percentages to verify stoichiometry.

Q. How can computational modeling predict binding affinity to kinase targets (e.g., JAK2 or EGFR)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrimidine core and kinase ATP-binding pockets. Prioritize residues like Lys855 (EGFR) or Glu930 (JAK2) for hydrogen bonding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-carboxamide moiety in hydrophobic pockets. Monitor RMSD (<2 Å indicates stable binding) .

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. A ΔG ≤ -8 kcal/mol suggests strong inhibition potential .

Q. How should researchers resolve contradictions between in vitro potency and in vivo pharmacokinetics?

Methodological Answer:

- Metabolic Stability : Test hepatic microsome clearance (human vs. rodent). If high clearance (>50% in 1 hour), modify the pyrazole substituents to block CYP3A4 oxidation .

- Bioavailability Studies : Compare oral vs. IV administration in rodent models. Low oral bioavailability (<20%) may require formulation with cyclodextrins or lipid nanoparticles .

- Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., lung or liver) and adjust dosing regimens .

Q. What strategies mitigate batch-to-batch variability in impurity profiles?

Methodological Answer:

- DoE-Based Process Control : Apply factorial design (e.g., 2 designs) to identify critical parameters (e.g., reaction pH, cooling rate) affecting impurity formation (e.g., des-fluoro byproducts) .

- In-Line Analytics : Implement PAT tools like FTIR or Raman spectroscopy to monitor reaction progression and trigger endpoint detection .

- Purification SOPs : Use preparative HPLC with ion-pair reagents (e.g., TFA) to separate polar impurities (<1% by area) .

Q. Example Impurity Profile :

| Impurity ID | Structure | Source | Control Strategy |

|---|---|---|---|

| Impurity A | Des-fluoro derivative | Incomplete fluorination | Increase F gas pressure |

| Impurity B | Piperidine dimer | Overheating | Optimize temperature ramp |

Q. How can researchers design SAR studies to enhance selectivity over off-target kinases?

Methodological Answer:

- Core Modifications : Synthesize analogs with pyrimidine-to-pyridine substitutions or piperidine ring expansion (e.g., azepane). Test against kinase panels (e.g., Eurofins KinaseProfiler) .

- Crystallography : Co-crystallize analogs with target kinases (e.g., PDB: 4ZBI) to identify steric clashes causing selectivity .

- Selectivity Metrics : Calculate Gini scores (>0.7 indicates high selectivity) from kinome-wide inhibition data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.